2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is the apelin (APJ) receptor . This receptor has emerged as a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease .
Mode of Action
This compound acts as a functional antagonist of the APJ receptor . It binds to the receptor and inhibits its function, showing a >37-fold selectivity over the closely related angiotensin II type 1 (AT1) receptor .
Biochemical Pathways
Given its antagonistic action on the apj receptor, it likely impacts pathways related to cardiovascular function and energy metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on the APJ receptor. By inhibiting this receptor, the compound could potentially alter cardiovascular function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate typically involves the esterification of 2-methyl-4-oxo-4H-pyran-3-yl with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or alcohol derivatives.
Scientific Research Applications
2-Methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4H-pyran-3-yl propionate: Similar structure but with a propionate ester instead of a nitrobenzoate ester.
4-Nitrobenzyl alcohol: Contains the nitrobenzoate moiety but lacks the pyran ring.
2-Ethyl-4-oxo-4H-pyran-3-yl acetate: Similar pyran ring structure with an acetate ester.
Uniqueness
2-Methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is unique due to the combination of the pyran ring and the nitrobenzoate ester, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6/c1-8-12(11(15)6-7-19-8)20-13(16)9-2-4-10(5-3-9)14(17)18/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRKQBGNGUFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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